molecular formula C7H12N2O2 B1376664 1-Acetyl-1,4-diazepan-5-one CAS No. 1343572-05-3

1-Acetyl-1,4-diazepan-5-one

Cat. No.: B1376664
CAS No.: 1343572-05-3
M. Wt: 156.18 g/mol
InChI Key: VBHHQCFPKDZJGQ-UHFFFAOYSA-N
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Description

1-Acetyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms within its diazepine ring. It belongs to the 1,4-diazepan-5-one family, which is structurally characterized by a ketone group at position 5 and substituents at positions 1 and 2. The acetyl group at position 1 distinguishes it from other derivatives, influencing its conformational flexibility, hydrogen-bonding capacity, and biological interactions.

Properties

IUPAC Name

1-acetyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(11)8-3-5-9/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHHQCFPKDZJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343572-05-3
Record name 1-acetyl-1,4-diazepan-5-one
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Preparation Methods

1-Acetyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepan-5-one with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction typically occurs under mild conditions and does not require a solvent .

Another method involves the use of a heterogeneous catalyst, such as sodium bisulfate on alumina, under microwave irradiation in solvent-free conditions. This method is advantageous due to its efficiency and the ability to reuse the catalyst .

Chemical Reactions Analysis

1-Acetyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts for decarboxylative asymmetric allylic alkylation, which can yield gem-disubstituted diazepanone derivatives with high enantioselectivity .

Scientific Research Applications

1-Acetyl-1,4-diazepan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. For instance, similar compounds like diazepam exert their effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This enhances the inhibitory effect of GABA, leading to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuron .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key derivatives of 1,4-diazepan-5-one include:

  • 1-Acetyl-1,4-diazepan-5-one (target compound)
  • t-3,t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)
  • t-3,t-6-Dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)
  • 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5)
  • 4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6)
Compound Substituents Ring Conformation Key Interactions
This compound Acetyl at N1 Chair (predicted) N-H···O hydrogen bonds
DIAZ1 Methyl (t-3, t-6), diphenyl (r-2, c-7) Chair N-H···O dimer formation
DIAZ2 Nitroso at N1, methyl (t-3, t-6), diphenyl Boat N-H···O and C-H···O interactions
1-Benzyl-1,4-diazepan-5-one Benzyl at N1 Unreported Likely π-π stacking
4-Methyl-1,4-diazepan-5-one Methyl at N4 Unreported Reduced steric hindrance

Key Observations:

  • Nitroso substitution (DIAZ2) induces a boat conformation due to steric and electronic effects, altering hydrogen-bonding patterns (e.g., C-H···O interactions) .
  • Benzyl substituents (e.g., 1-Benzyl derivative) may enhance lipophilicity and π-π stacking, influencing binding to hydrophobic enzyme pockets .

ADME Insights :

  • Acetyl and methyl substituents improve water solubility compared to diphenyl or benzyl analogs, enhancing drug-likeness .

Biological Activity

1-Acetyl-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a diazepane derivative characterized by the presence of an acetyl group at the nitrogen atom. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

Several studies have reported the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound activates caspase enzymes and disrupts mitochondrial function, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialInhibitoryE. coli, S. aureus
AnticancerApoptosis inductionMCF-7, A549

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it has been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair processes in cancer cells.

Modulation of Signaling Pathways

This compound also modulates various signaling pathways that regulate cell proliferation and survival. By influencing these pathways, it can enhance the sensitivity of cancer cells to other therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial efficacy of various diazepane derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL. This finding underscores its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Response

A comparative analysis of several diazepane derivatives revealed that this compound induced significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased caspase activity and altered mitochondrial membrane potential.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and favorable distribution characteristics. Studies show that the compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 2 hours. Its half-life is approximately 6 hours, allowing for sustained biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
1-Acetyl-1,4-diazepan-5-one

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